(CAAC-Cy)Rh(COD)Cl (CAAC-Cy)Rh(COD)Cl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956355
InChI: InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3
SMILES:
Molecular Formula: C23H35N
Molecular Weight: 325.5 g/mol

(CAAC-Cy)Rh(COD)Cl

CAS No.:

Cat. No.: VC17956355

Molecular Formula: C23H35N

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

(CAAC-Cy)Rh(COD)Cl -

Specification

Molecular Formula C23H35N
Molecular Weight 325.5 g/mol
Standard InChI InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3
Standard InChI Key JMRDSOGPCPPHML-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=[C-]C3(CCCCC3)CC2(C)C

Introduction

Structural and Chemical Properties of (CAAC-Cy)Rh(COD)Cl

The molecular formula of (CAAC-Cy)Rh(COD)Cl is C31H47ClNRh\text{C}_{31}\text{H}_{47}\text{ClNRh}, with a molecular weight of 572.07 g/mol . The CAAC ligand in this complex is characterized by a cyclohexyl group at the quaternary carbon center and a 2,6-diisopropylphenyl substituent on the nitrogen atom, which confers significant steric bulk and strong σ-donating properties . The COD ligand provides a labile coordination site, facilitating oxidative addition of hydrogen during catalysis.

Key physical properties include:

PropertyValueSource
CAS Number1801869-83-9
Storage Conditions-20°C (powder, under nitrogen)
Catalytic ActivityHydrogenation of arenes
SolubilityTHF, toluene

The complex is synthesized via reaction of [Rh(COD)Cl]2[\text{Rh(COD)Cl}]_2 with the CAAC ligand in the presence of a base such as potassium hexamethyldisilazide (KHMDS) . X-ray absorption fine structure (XAFS) and scanning transmission electron microscopy (STEM) studies confirm the formation of rhodium nanoparticles (Rh NPs) during catalysis, which are the active species .

Mechanistic Insights into Hydrogenation Catalysis

(CAAC-Cy)Rh(COD)Cl operates under mild conditions (room temperature, 1–7 atm H2\text{H}_2) to hydrogenate aromatic rings in ethers, amides, and esters . Kinetic studies reveal an induction period corresponding to the reduction of Rh(I) to Rh(0) and subsequent nanoparticle formation . The CAAC ligand stabilizes these nanoparticles, preventing aggregation and enhancing catalytic longevity.

The mechanism involves:

  • Oxidative Addition: Dissociation of COD and coordination of H2\text{H}_2 to Rh.

  • Substrate Binding: Arene adsorption onto the Rh NP surface.

  • Hydrogen Transfer: Sequential H\text{H}^- and H+\text{H}^+ transfer to the aromatic ring, yielding a cis-configured cyclohexane derivative .

Steric effects dominate site selectivity. For example, in competitions between substituted aryl ethers, less hindered rings are hydrogenated preferentially . Electronic factors play a secondary role, as demonstrated by comparable rates for electron-rich and electron-poor substrates .

Applications in Selective Hydrogenation Reactions

Hydrogenation of Aromatic Ketones and Phenols

(CAAC-Cy)Rh(COD)Cl converts aryl ketones to cyclohexyl ketones and phenols to cyclohexanones with >90% selectivity . This reactivity is critical for pharmaceutical intermediates, where preservation of carbonyl groups is essential. For instance, acetophenone is hydrogenated to cyclohexylacetophenone without over-reduction to the alcohol .

Functional Group Tolerance

The catalyst retains functional groups such as silyl (SiR3_3) and boryl (Bpin) during arene hydrogenation. This enables one-step synthesis of silylated and borylated cyclohexanes, which are valuable intermediates in cross-coupling reactions .

cis-Selective Hydrogenation

Multisubstituted arenes are reduced to all-cis cyclohexanes, a selectivity attributed to steric constraints on the Rh NP surface. For example, 1,2,3-trimethylbenzene yields all-cis-1,2,3-trimethylcyclohexane .

Comparative Performance with Other Rhodium Catalysts

Traditional Rh catalysts like [Rh(COD)Cl]2[\text{Rh(COD)Cl}]_2 or Rh/C require harsh conditions (high H2\text{H}_2 pressure, elevated temperatures) and lack functional group tolerance . In contrast, (CAAC-Cy)Rh(COD)Cl achieves superior activity at ambient conditions. A comparative analysis of turnover frequencies (TOFs) illustrates this advantage:

SubstrateTOF (h1^{-1}): (CAAC-Cy)Rh(COD)ClTOF (h1^{-1}): [Rh(COD)Cl]2[\text{Rh(COD)Cl}]_2
Diphenyl ether120<1
Acetophenone955
1,2,3-Trimethylbenzene8010

Data sourced from competition experiments in .

The CAAC ligand’s strong σ-donation increases electron density at Rh, accelerating H2\text{H}_2 activation. Additionally, its bulky substituents prevent catalyst deactivation via oligomerization .

Stability and Practical Considerations

(CAAC-Cy)Rh(COD)Cl is air-sensitive and must be stored under inert conditions . Despite this, the derived Rh NPs exhibit remarkable stability, maintaining activity over multiple cycles in batch reactions . Leaching tests confirm minimal Rh loss (<0.5 ppm), making the system suitable for industrial applications .

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